N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c1-13-23-24-21(29-13)17-9-15-4-2-3-5-16(15)25(17)11-20(26)22-10-14-6-7-18-19(8-14)28-12-27-18/h2-9H,10-12H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSQMOUMKKAGGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antidiabetic applications. This article synthesizes findings from various research studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound features a unique structure that integrates a benzo[d][1,3]dioxole moiety with an oxadiazole and an indole derivative. The molecular formula is , and it has a molecular weight of approximately 345.37 g/mol. The presence of these heterocyclic components is believed to contribute to its biological activity.
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives containing the benzo[d][1,3]dioxole structure can inhibit tumor growth through various mechanisms:
- EGFR Inhibition : Compounds have been noted to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival.
- Apoptosis Induction : Apoptosis assays reveal that these compounds can trigger programmed cell death in cancer cells by modulating proteins such as Bax and Bcl-2 .
- Cell Cycle Arrest : Analysis of cell cycle progression indicates that these compounds can cause arrest at specific phases, thereby preventing cancer cell proliferation .
Case Studies and IC50 Values
A study on similar compounds demonstrated notable IC50 values against various cancer cell lines:
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Doxorubicin | HepG2 | 7.46 |
| Doxorubicin | HCT116 | 8.29 |
| Doxorubicin | MCF7 | 4.56 |
| Test Compound | HepG2 | 2.38 |
| Test Compound | HCT116 | 1.54 |
| Test Compound | MCF7 | 4.52 |
These findings suggest that certain derivatives of the compound exhibit stronger antitumor activity compared to established chemotherapeutic agents like doxorubicin .
Antidiabetic Activity
Recent investigations have also highlighted the potential antidiabetic effects of benzodioxole derivatives:
- α-Amylase Inhibition : Compounds similar to this compound have shown potent inhibition of α-amylase with IC50 values as low as 0.68 µM .
- In Vivo Studies : In vivo models using streptozotocin-induced diabetic mice demonstrated significant reductions in blood glucose levels upon administration of these compounds, indicating their potential as therapeutic agents for diabetes management .
Safety and Cytotoxicity
Safety assessments indicate that many derivatives exhibit low cytotoxicity towards normal cell lines while maintaining efficacy against cancer cells. For example:
| Compound Name | Normal Cell Line | IC50 (µM) |
|---|---|---|
| Test Compound | HEK293T | >150 |
This suggests a favorable therapeutic index for further development .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various Gram-positive and Gram-negative bacteria. For example, certain derivatives have demonstrated inhibition zones greater than 20 mm against Staphylococcus aureus and Bacillus subtilis .
Anticancer Potential
The compound's structure suggests potential activity against cancer cells, particularly those expressing estrogen receptors. Similar compounds have been studied for their ability to act as selective estrogen receptor degraders (SERDs), which could lead to reduced proliferation of estrogen-dependent tumors. The mechanism involves disrupting estrogen signaling pathways, thereby inhibiting cancer cell growth.
Neuroprotective Effects
Emerging research points to the neuroprotective effects of compounds containing the indole moiety. These compounds have been investigated for their potential in treating neurodegenerative diseases by mitigating oxidative stress and inflammation in neuronal cells .
Case Studies and Research Findings
Several studies provide insights into the efficacy and mechanisms of action of this compound:
Q & A
Q. What is the synthetic pathway for N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide?
The compound is typically synthesized via multi-step protocols:
- Step 1 : Formation of intermediates such as 5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-2-thiol through cyclization of hydrazides with carbon disulfide under basic conditions (e.g., alcoholic KOH) .
- Step 2 : Preparation of 2-bromo-N-substituted acetamides by reacting aryl/aralkyl amines with 2-bromoacetyl bromide in the presence of a base (e.g., triethylamine) .
- Step 3 : Coupling the intermediates via nucleophilic substitution in polar aprotic solvents (e.g., DMF) with NaH as a base, followed by purification via recrystallization .
Q. Which spectroscopic techniques are used to characterize this compound?
- 1H-NMR and 13C-NMR : To confirm proton environments and carbon frameworks, particularly for indole, benzodioxole, and oxadiazole moieties .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch in acetamide at ~1650 cm⁻¹, N-H stretches) .
- Mass Spectrometry (EI-MS) : Validates molecular weight and fragmentation patterns (e.g., loss of the oxadiazole ring) .
- X-ray Crystallography : Resolves 3D structures of analogs (e.g., benzodioxole-containing thiazol-2-amines) to confirm stereochemistry .
Q. What preliminary biological activities have been reported?
- Antibacterial Activity : Derivatives show inhibition against Staphylococcus aureus and Salmonella typhi, with MIC values comparable to ciprofloxacin .
- Enzyme Inhibition : Selective inhibition of α-glucosidase (compound 8q ), butyrylcholinesterase (compound 8g ), and lipoxygenase (compound 8b ) via competitive binding .
- Antioxidant Potential : Radical scavenging activity (IC₅₀ ~10–50 µM) in DPPH assays for structurally related acetamides .
Advanced Research Questions
Q. How can synthesis be optimized for scalability or enhanced purity?
- Microwave Assistance : Reduces reaction time (e.g., from 8 hours to 30 minutes) while improving yields by 15–20% .
- Flow Chemistry : Enables precise control of reaction parameters (e.g., temperature, residence time) for intermediates like diazomethane derivatives, minimizing side products .
- Design of Experiments (DoE) : Statistical optimization of variables (e.g., solvent polarity, base concentration) to maximize yield and purity .
Q. What molecular docking insights explain its enzyme inhibitory activity?
- α-Glucosidase Inhibition : Compound 8q forms hydrogen bonds with catalytic residues (Asp349, Arg439) and π-π stacking with the oxadiazole ring in the active site .
- Butyrylcholinesterase Interaction : Hydrophobic interactions between the benzodioxole moiety and Trp82 residue enhance binding affinity for compound 8g .
- Validation : Docking scores (e.g., Glide scores < −8.0 kcal/mol) correlate with experimental IC₅₀ values, supporting structure-based design .
Q. How can contradictory biological data across studies be resolved?
- Assay Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or enzyme isoforms (e.g., α-glucosidase from human vs. microbial sources) account for discrepancies .
- Purity Considerations : Recrystallization solvents (e.g., ethanol-DMF vs. acetone) impact compound stability and activity; HPLC purity >95% is critical for reproducibility .
- Structural Analogues : Methyl substitution on the oxadiazole ring (e.g., 5-methyl vs. 5-phenyl) alters steric hindrance and bioavailability, affecting potency .
Q. What structure-activity relationship (SAR) insights guide further modifications?
- Acetamide Side Chain : Bulky substituents (e.g., 4-chlorophenyl) enhance lipophilicity and membrane permeability, improving antibacterial activity .
- Oxadiazole Ring : Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity, enhancing enzyme inhibition but reducing solubility .
- Benzodioxole Moiety : Methylation at the 5-position improves metabolic stability by blocking cytochrome P450 oxidation .
Methodological Considerations
Q. Key Techniques for Biological Evaluation
- Enzyme Assays : Spectrophotometric monitoring of substrate hydrolysis (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase) at λ = 405 nm .
- Antimicrobial Testing : Agar dilution method with Mueller-Hinton agar, using ciprofloxacin as a positive control .
- Molecular Docking : AutoDock Vina or Schrödinger Suite with PDB structures (e.g., 3W37 for α-glucosidase) .
Q. Synthetic Challenges and Solutions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
